molecular formula C21H18BrNO2 B286542 N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide

Numéro de catalogue B286542
Poids moléculaire: 396.3 g/mol
Clé InChI: PWYVCIPNEJLUKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide, also known as BMS-986165, is a small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies as a potential treatment for autoimmune and inflammatory diseases.

Mécanisme D'action

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By inhibiting TYK2, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide blocks the downstream signaling of these cytokines, which reduces inflammation and immune responses.
Biochemical and physiological effects:
N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in preclinical studies. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to decrease the activation of immune cells, such as T cells and dendritic cells, which play a role in autoimmune and inflammatory diseases. In addition, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce the infiltration of immune cells into affected tissues, which can contribute to tissue damage and disease progression.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its selectivity for TYK2, which reduces the potential for off-target effects. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies. One limitation of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Orientations Futures

1. Clinical trials to evaluate the safety and efficacy of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in autoimmune and inflammatory diseases.
2. Studies to investigate the potential of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide in combination with other therapies for autoimmune and inflammatory diseases.
3. Studies to further elucidate the mechanism of action of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide and its effects on immune cells and cytokine signaling pathways.
4. Development of more potent and selective TYK2 inhibitors for the treatment of autoimmune and inflammatory diseases.

Méthodes De Synthèse

The synthesis of N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide involves several steps, starting from commercially available starting materials. The first step is the synthesis of 4-methoxybenzaldehyde, which is then reacted with 4-bromobenzyl bromide to form the intermediate compound. The intermediate is then reacted with phenylboronic acid under palladium-catalyzed conditions to form the final product.

Applications De Recherche Scientifique

N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been studied extensively in preclinical models of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has been shown to reduce inflammation and improve disease symptoms. N-[(4-bromophenyl)(phenyl)methyl]-4-methoxybenzamide has also been shown to have a favorable safety profile in preclinical studies.

Propriétés

Formule moléculaire

C21H18BrNO2

Poids moléculaire

396.3 g/mol

Nom IUPAC

N-[(4-bromophenyl)-phenylmethyl]-4-methoxybenzamide

InChI

InChI=1S/C21H18BrNO2/c1-25-19-13-9-17(10-14-19)21(24)23-20(15-5-3-2-4-6-15)16-7-11-18(22)12-8-16/h2-14,20H,1H3,(H,23,24)

Clé InChI

PWYVCIPNEJLUKT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

SMILES canonique

COC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.